2-Amino-3-butenoic acid
Overview
Description
2-Amino-3-butenoic acid is an alpha-amino acid with the molecular formula C4H7NO2 It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-butenoic acid can be synthesized through several methods. One common approach involves the use of aspartase with stereoisomeric catalytic activity derived from Escherichia coli to convert butenoic acid into this compound. This method is highly efficient, achieving a conversion rate of ≥ 98% and an ee value of ≥ 99.9% within 24 hours .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. For example, engineered Escherichia coli strains can be used to produce butenoic acid, which is then converted to this compound through enzymatic processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-butenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo group.
Reduction: Reducing agents can be used to convert the double bond in the butenoic acid moiety to a single bond.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically an oxo acid.
Reduction: The major product is a saturated amino acid.
Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-3-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new antibiotics and antiviral agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-3-butenoic acid involves its interaction with various enzymes and metabolic pathways. It is known to inhibit a wide array of pyridoxal phosphate-dependent enzymes, which play crucial roles in amino acid metabolism. This inhibition can disrupt normal cellular functions, making it a potent antimicrobial agent .
Comparison with Similar Compounds
2-Amino-3-butenoic acid can be compared with other similar compounds, such as:
L-2-amino-4-methoxy-trans-3-butenoic acid: This compound also interferes with amino acid metabolism but has a methoxy group at the 4-position, which gives it different biochemical properties.
2-Amino-3-butynoic acid: This compound has a triple bond instead of a double bond, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique biochemical reactions and pathways, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-aminobut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVLGLPAZTUBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866280 | |
Record name | 2-Aminobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56512-51-7, 52773-87-2 | |
Record name | Vinylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56512-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butenoic acid, 2-amino-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52773-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VINYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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